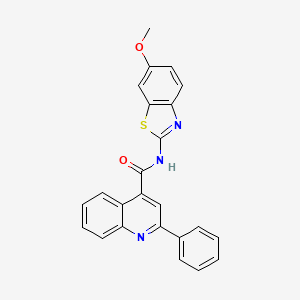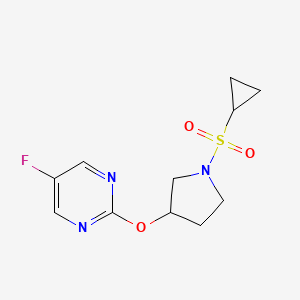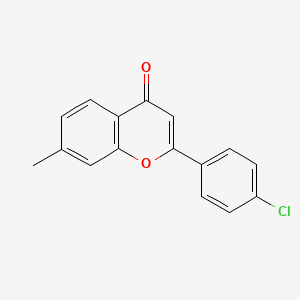
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole ring system, a quinoline moiety, and a carboxamide group, making it a versatile molecule for further chemical modifications and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions: N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the quinoline or benzothiazole rings.
Substitution: Substitution reactions at different positions of the molecule can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating new materials with unique properties.
Biology: In biological research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and the derivatives formed.
相似化合物的比较
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide: This compound shares the benzothiazole core but has a different substituent on the quinoline ring.
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(9H-purin-6-ylsulfanyl)acetamide: Another related compound with a different functional group attached to the benzothiazole ring.
Uniqueness: N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity allows for a wide range of chemical modifications, making it a versatile molecule for research and industrial applications.
属性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c1-29-16-11-12-20-22(13-16)30-24(26-20)27-23(28)18-14-21(15-7-3-2-4-8-15)25-19-10-6-5-9-17(18)19/h2-14H,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPAQOKZPDEWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B2761364.png)

![5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid](/img/structure/B2761366.png)

![N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2761373.png)
![ethyl 2-{2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2761374.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2761375.png)
![rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride](/img/structure/B2761377.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761379.png)

![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2761381.png)

![{6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2761385.png)
